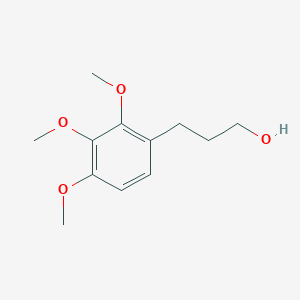

3-(2,3,4-Trimethoxyphenyl)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJIPXOAKYNFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCCO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472883 | |

| Record name | Benzenepropanol,2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106800-17-3 | |

| Record name | Benzenepropanol,2,3,4-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,3,4 Trimethoxyphenyl Propan 1 Ol and Analogues

Chemical Synthesis Approaches

Total Synthesis from Defined Precursors

Total synthesis provides versatile routes to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol by constructing the carbon skeleton from smaller, well-defined starting materials. These approaches offer control over the substitution pattern of the aromatic ring and the structure of the propyl side chain.

A common and effective strategy for synthesizing the target compound begins with 2,3,4-trimethoxybenzaldehyde (B140358). nih.gov This precursor already contains the required substituted aromatic ring, and the synthesis focuses on elongating the aldehyde group into the desired propanol (B110389) side chain.

One prominent method involves olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, to form a carbon-carbon double bond. organic-chemistry.orgwikipedia.org In a typical HWE reaction, 2,3,4-trimethoxybenzaldehyde is treated with a stabilized phosphonate ylide, such as the carbanion derived from triethyl phosphonoacetate. This reaction typically yields an (E)-α,β-unsaturated ester with high stereoselectivity. chem-station.comorganic-chemistry.org The general mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an oxaphosphetane intermediate which then eliminates to give the alkene and a water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com

A specific example of this pathway involves the reaction of 2,3,4-trimethoxybenzaldehyde with Meldrum's acid in the presence of a base like triethylamine. mdpi.com The resulting intermediate can then be further processed. The general reaction scheme starting from the aldehyde is as follows:

Olefination: The aldehyde reacts with a phosphorus ylide (e.g., from (carbethoxymethylene)triphenylphosphorane) to form an ethyl cinnamate derivative.

Reduction of the Double Bond: The carbon-carbon double bond in the cinnamate derivative is reduced. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Reduction of the Ester: The ester group is then reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this final step.

This multi-step process allows for the systematic construction of the this compound molecule.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Olefination (HWE) | 2,3,4-Trimethoxybenzaldehyde, Triethyl phosphonoacetate, NaH, THF | Ethyl 3-(2,3,4-trimethoxyphenyl)acrylate |

| Hydrogenation | Ethyl 3-(2,3,4-trimethoxyphenyl)acrylate, H₂, Pd/C, Ethanol | Ethyl 3-(2,3,4-trimethoxyphenyl)propanoate |

| Ester Reduction | Ethyl 3-(2,3,4-trimethoxyphenyl)propanoate, LiAlH₄, Diethyl ether, then H₃O⁺ workup | This compound |

While the prompt specifies (3,4,5-Trimethoxyphenyl)acetone, a more direct precursor for the target compound would be (2,3,4-Trimethoxyphenyl)acetone or a related propanone. Synthesis routes involving such intermediates typically proceed through the reduction of the ketone functionality. A plausible, though less commonly cited, pathway could involve the following conceptual steps:

Formation of the Ketone: A Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with chloroacetone or a related acyl halide could potentially form the (2,3,4-Trimethoxyphenyl)acetone intermediate. However, this reaction can be challenging due to regioselectivity issues on the activated trimethoxybenzene ring.

Reduction of the Ketone: The resulting ketone, (2,3,4-Trimethoxyphenyl)propan-2-one, would then be reduced to the corresponding secondary alcohol, 3-(2,3,4-trimethoxyphenyl)propan-2-ol.

Dehydration and Rehydration/Reduction: The secondary alcohol could be dehydrated to form an alkene, 1-(prop-1-en-2-yl)-2,3,4-trimethoxybenzene. Subsequent hydroboration-oxidation or a similar anti-Markovnikov hydration would be required to yield the desired primary alcohol, this compound. Alternatively, more complex rearrangement or functional group interconversion steps would be necessary.

Given the complexity and potential for side reactions, this route is generally less favored than pathways starting from the corresponding benzaldehyde or propanoic acid.

Synthesizing this compound from simpler substituted phenols involves building both the methoxy (B1213986) groups and the propanol side chain. A hypothetical route could start from 2,3,4-trihydroxybenzaldehyde.

Selective Methylation: The phenolic hydroxyl groups of 2,3,4-trihydroxybenzaldehyde would be methylated using a reagent like dimethyl sulfate in the presence of a base. patsnap.com Achieving selective and complete methylation to form 2,3,4-trimethoxybenzaldehyde is a critical step.

Chain Elongation: Once the correctly substituted benzaldehyde is formed, the synthesis would proceed as described in section 2.1.1.1.

Conversion from a pre-existing substituted propanol, such as 3-(4-methoxyphenyl)-1-propanol, would require complex ortho- and meta-directed functionalization to introduce the additional two methoxy groups, making it an inefficient synthetic strategy. sigmaaldrich.com

Reduction Strategies for Carbonyl Precursors

A highly efficient and direct method for the synthesis of this compound is the reduction of a carbonyl group at the C1 position of the propyl chain. This approach is advantageous as the entire carbon skeleton is pre-formed in the precursor.

The most straightforward reduction strategy involves the direct conversion of 3-(2,3,4-Trimethoxyphenyl)propanoic acid or its ester derivatives to the corresponding primary alcohol. This transformation is reliably achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. organic-chemistry.orgchemguide.co.uk It is a strong, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature. chemguide.co.uk The reaction proceeds via the formation of a complex aluminum salt, which is then hydrolyzed by the addition of a dilute acid during the workup to release the final alcohol product. chemguide.co.uk

A similar reduction can be performed using borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF). prepchem.com This reagent also effectively reduces carboxylic acids to primary alcohols.

The precursor, 3-(2,3,4-Trimethoxyphenyl)propanoic acid, can itself be synthesized from 2,3,4-trimethoxybenzaldehyde. This can be done via a Knoevenagel condensation with malonic acid followed by catalytic hydrogenation to reduce both the alkene and the carboxylic acid group of the intermediate cinnamic acid derivative.

| Precursor | Reducing Agent | Solvent | Product |

| 3-(2,3,4-Trimethoxyphenyl)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |

| Methyl 3-(2,3,4-trimethoxyphenyl)propanoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |

| 3-(2,3,4-Trimethoxyphenyl)propanoic acid | Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | This compound |

Conversion of Substituted Propanones to Propanols

The reduction of substituted propanones to their corresponding propanols is a fundamental and widely employed transformation in organic synthesis. This conversion involves the reduction of a ketone functional group to a secondary alcohol. Various reducing agents can accomplish this, with the choice often depending on the desired selectivity, scale, and the presence of other functional groups in the molecule.

Commonly used methods include catalytic hydrogenation and reduction with metal hydrides. In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst such as platinum, palladium, or nickel to reduce the ketone. vedantu.com Alternatively, hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. vedantu.comwikipedia.org Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent capable of reducing other functional groups, requiring anhydrous conditions. wikipedia.org For instance, propanone can be readily converted to propan-2-ol by hydrogenation or by using a reducing agent like NaBH₄. vedantu.comquora.com

Table 1: General Methods for the Reduction of Substituted Propanones

| Reagent/Catalyst | Solvent | Conditions | Typical Product |

| H₂/Platinum (Pt) | Ethanol | Room Temperature, Atmospheric Pressure | Secondary Alcohol |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF (anhydrous) | 0 °C to Reflux, followed by aqueous workup | Secondary Alcohol |

Multi-Step Synthesis with Strategic Functional Group Interconversions

Complex molecules like this compound often require multi-step synthetic sequences that involve strategic interconversions of functional groups to build the target carbon skeleton and introduce the desired functionality.

Strategies involving Chalcone (B49325) Formation and Subsequent Modification

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of various organic compounds. acs.org They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an aryl ketone, which can be catalyzed by either an acid or a base. nih.govmdpi.com The α,β-unsaturated carbonyl system of the chalcone provides a versatile handle for subsequent modifications. acs.org

A synthetic strategy for a 3-aryl propanol could involve:

Chalcone Synthesis : Condensation of a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) with an appropriate acetophenone derivative.

Modification : The resulting chalcone can then be subjected to a series of reduction reactions. For example, the carbon-carbon double bond can be selectively hydrogenated first, followed by the reduction of the ketone carbonyl group to the desired hydroxyl group. This two-step reduction avoids the formation of the corresponding allyl alcohol and leads to the saturated 3-aryl propanol backbone.

This approach allows for significant molecular diversity, as various substituted aldehydes and ketones can be used as starting materials. nih.gov

Nucleophilic Substitution Reactions in Propanol Backbone Formation

Nucleophilic substitution reactions are a cornerstone of organic chemistry and provide a direct method for forming carbon-carbon or carbon-heteroatom bonds. masterorganicchemistry.com In the context of forming a propanol backbone, these reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic carbon center, leading to the displacement of a leaving group. wikipedia.org

There are two primary mechanisms for nucleophilic substitution: Sₙ1 and Sₙ2. organic-chemistry.org The Sₙ2 mechanism is a single-step process where the nucleophile attacks as the leaving group departs, resulting in an inversion of stereochemistry at the reaction center. organic-chemistry.org This is common for primary and secondary substrates. The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. ucsb.edu

A practical application of this strategy for synthesizing a 3-aryl-1-propanol could involve:

Reacting a 2-(substituted-phenyl)ethyl magnesium bromide (a Grignard reagent, acting as a nucleophile) with formaldehyde (an electrophile).

Alternatively, a substituted benzyl halide could be used to alkylate a two-carbon nucleophile.

A direct substitution, such as the hydrolysis of a 1-halo-3-phenylpropane with a hydroxide nucleophile (e.g., NaOH or KOH), can also yield the desired propanol. quora.comquora.com

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are increasingly powerful tools in organic synthesis, offering high selectivity under mild reaction conditions. rjraap.com Enzymes, as natural catalysts, can perform highly specific transformations, including enantioselective reactions that are often challenging to achieve with conventional chemical methods. nih.gov

Enantioselective Synthesis via Enzymatic Reduction

The enzymatic reduction of prochiral ketones is a well-established method for producing enantiomerically pure chiral alcohols, which are valuable building blocks for pharmaceuticals. rsc.org This transformation is typically catalyzed by oxidoreductases, particularly a class of enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). frontiersin.org These enzymes utilize cofactors like NADH or NADPH as the source of hydride for the reduction. nih.gov

A broad range of microorganisms are sources of ADHs with varying substrate specificities and stereoselectivities. nih.govresearchgate.net For example, ADHs from Lactobacillus brevis (LBADH) and Candida parapsilosis (CPCR) are known to catalyze the reduction of a variety of ketones to yield enantiopure secondary alcohols. researchgate.netresearchgate.net By selecting an appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer of the target alcohol from the same ketone substrate. nih.gov This enantiocomplementarity is a significant advantage of biocatalytic methods. acs.org

Table 2: Examples of Oxidoreductases in Enantioselective Ketone Reduction

| Enzyme Source | Common Abbreviation | Cofactor | Typical Stereoselectivity |

| Lactobacillus brevis | LBADH | NADH | (R)-specific |

| Candida parapsilosis | CPCR | NADPH | (R)-specific |

| Thermoanaerobium brockii | TBADH | NADPH | (S)-specific |

| Lactobacillus kefir | LKADH | NADH | (R)-specific |

| Horse Liver | HLADH | NADH | Variable |

Application of Specific Hydrolases or Oxidoreductases

Beyond the direct reduction of ketones, other enzyme classes play crucial roles in the synthesis of alcohols. Oxidoreductases and hydrolases are the two most widely applied enzyme families in industrial biocatalysis. nih.gov

Oxidoreductases , as discussed, are paramount for the interconversion of alcohols and carbonyl compounds. nih.govresearchgate.net Besides ADHs, other oxidoreductases like laccases and peroxidases can be used in chemoenzymatic cascades. nih.govaatbio.com For example, a laccase can be used to oxidize a racemic alcohol to a ketone, which is then asymmetrically reduced by an ADH in a deracemization process to yield a single enantiomer of the alcohol in high yield. acs.org

Hydrolases , such as lipases, proteases, and esterases, catalyze the cleavage of chemical bonds by the addition of water. mdpi.com They are extensively used for the kinetic resolution of racemic alcohols. In this approach, a hydrolase selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. This method is a staple in producing optically active alcohols and their derivatives.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a comprehensive view of the compound's chemical environment.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information on the structure and connectivity of this compound.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically shows two doublets for the two aromatic protons, whose coupling constant reveals their ortho relationship. The propyl chain protons appear as multiplets, with their chemical shifts indicating their proximity to the aromatic ring and the hydroxyl group. The three methoxy (B1213986) groups appear as sharp singlets, and the hydroxyl proton signal is often a broad singlet.

The expected signals are assigned based on chemical shifts (δ) in parts per million (ppm), integration values representing the number of protons, and multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.85 | d | 1H | Aromatic H (C6-H) |

| ~ 6.65 | d | 1H | Aromatic H (C5-H) |

| ~ 3.87 | s | 3H | Methoxy (OCH₃) |

| ~ 3.84 | s | 3H | Methoxy (OCH₃) |

| ~ 3.81 | s | 3H | Methoxy (OCH₃) |

| ~ 3.65 | t | 2H | Methylene (B1212753) (-CH₂-OH) |

| ~ 2.65 | t | 2H | Methylene (Ar-CH₂-) |

| ~ 1.85 | m | 2H | Methylene (-CH₂-CH₂-CH₂-) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the twelve carbons. The six aromatic carbons appear in the downfield region (110-160 ppm), with carbons bearing methoxy groups being the most deshielded. The propyl chain carbons resonate in the upfield region (20-70 ppm), as do the carbons of the three distinct methoxy groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 152.8 | Aromatic C (C-2) |

| ~ 151.0 | Aromatic C (C-4) |

| ~ 142.5 | Aromatic C (C-3) |

| ~ 125.0 | Aromatic C (C-1) |

| ~ 124.5 | Aromatic C (C-6) |

| ~ 107.0 | Aromatic C (C-5) |

| ~ 62.0 | Methylene (-CH₂-OH) |

| ~ 61.0 | Methoxy (OCH₃) |

| ~ 60.8 | Methoxy (OCH₃) |

| ~ 56.0 | Methoxy (OCH₃) |

| ~ 33.0 | Methylene (-CH₂-CH₂-CH₂-) |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be observed between the protons of the propyl chain: the Ar-CH₂- protons (~2.65 ppm) would show correlation to the central -CH₂- protons (~1.85 ppm), which in turn would correlate with the -CH₂-OH protons (~3.65 ppm). This confirms the three-carbon chain connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment maps protons to their directly attached carbons. nih.gov This would show correlations between the aromatic protons and their respective carbons, the protons of each methylene group in the propyl chain with their corresponding carbon signals, and the methoxy protons with the methoxy carbons. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by several key absorption bands. mdpi.comnist.gov The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The sharpness and exact position of this peak can indicate the extent of hydrogen bonding. rsc.org

Other significant absorptions include C-H stretching vibrations for the aromatic ring and the aliphatic chain, C=C stretching within the aromatic ring, and strong C-O stretching vibrations from the alcohol and the aryl ether groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600 - 1475 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-O Stretch | Aryl Ether |

Vibrational circular dichroism (VCD) is a spectroscopic technique that can determine the absolute configuration of chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. While this compound itself is not chiral, VCD spectroscopy is a critical tool for stereochemical assignment in related chiral phenylpropanols, such as 1-phenyl-1-propanol. rsc.org

In a chiral analogue, each enantiomer produces a VCD spectrum that is equal in magnitude but opposite in sign to its mirror image. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the molecule can be unambiguously determined. The technique is particularly sensitive to the stereochemistry around the chiral center, with characteristic VCD signals often appearing in the fingerprint region (below 1500 cm⁻¹) and the OH-stretching region. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are indispensable tools for the separation, identification, and quantification of this compound. These methods offer high sensitivity and selectivity, making them ideal for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from related substances. Reverse-phase (RP) HPLC methods are commonly employed for the analysis of similar compounds, such as 3-(4-Methoxyphenyl)propan-1-ol. sielc.com A typical RP-HPLC setup utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For applications requiring mass spectrometric detection, formic acid is preferred over phosphoric acid as it is more volatile. sielc.com The versatility of HPLC allows for scalability, enabling its use in both analytical-scale purity checks and preparative-scale isolation of the compound and its impurities. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the principles applied to structurally similar compounds are directly transferable. The selection of the stationary phase, mobile phase composition, and detector (e.g., UV-Vis) would be optimized to achieve the best separation and detection of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination is invaluable for the definitive identification and structural confirmation of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the compound, a critical piece of information for its identification.

In the analysis of related complex molecules, LC-MS has been instrumental. For instance, in the characterization of dehydrated Allium sativum and Allium cepa extracts, LC-MS analysis revealed the presence of hundreds of compounds. clinicaterapeutica.it While specific LC-MS data for this compound is not available in the search results, the technique would be applied to confirm its molecular weight of 226.27 g/mol . Furthermore, by inducing fragmentation of the parent ion, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information, which helps in the unequivocal identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively low volatility, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Trimethylsilyl (B98337) (TMS) derivatization is a common technique used for this purpose, as it has been successfully applied to other complex molecules to prevent thermal degradation in the GC inlet. nist.gov

GC-MS analysis involves separating the volatile derivatives in a gas chromatograph before they are detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the compound, which can be compared to spectral libraries for identification. The NIST Chemistry WebBook contains mass spectral data for isomers like 1-(2,4,5-Trimethoxyphenyl)propan-1-one, which can be useful for comparison. nist.gov GC-MS is also widely used for the determination of various compounds in complex matrices, such as bioactive components in plant extracts and impurities in wine. amazonaws.comoiv.intresearchgate.net

A typical GC-MS method would involve:

Injector: Split/splitless injector at a high temperature (e.g., 280 °C). nist.gov

Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase. nist.gov

Oven Program: A temperature program that starts at a low temperature and ramps up to a higher temperature to ensure the separation of compounds with different boiling points. oiv.int

Mass Spectrometer: An electron ionization (EI) source to generate fragments and a mass analyzer to separate them based on their m/z ratio. nist.gov

The following table outlines typical parameters for a GC-MS analysis of a derivatized compound:

| Parameter | Typical Value |

| Injection Volume | 1 µL |

| Injector Mode | Split (e.g., 1:5) |

| Injector Temp. | 280 °C |

| Column | Fused silica capillary column (e.g., Agilent J&W, VF-5ms) |

| Oven Program | Initial temp 50°C (hold 3 min), ramp at 15°C/min to 300°C |

| MS Source | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 amu |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for confirming the identity of this compound. The theoretical exact mass of this compound (C12H18O4) is 226.1205 g/mol . nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the m/z value with very high precision, often to within a few parts per million (ppm) of the theoretical value.

HRMS has been used to confirm the structure of complex synthetic products. For example, in the synthesis of a polycyclic compound, ESI-HRMS was used to confirm the calculated mass of the protonated molecule [M+H]+. mdpi.com An analytical report for a related compound, 1-(2,3,4-trimethoxyphenyl)propan-2-amine, demonstrated the use of HPLC-TOF for obtaining the exact mass, with a measured mass error of only 3.99 ppm. policija.si This level of accuracy provides strong evidence for the proposed molecular formula.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced form of LC-MS that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. This makes it particularly well-suited for complex analyses such as metabolomics profiling. researchgate.net

In the context of this compound, UPLC-MS could be employed to study its metabolism in biological systems. By analyzing samples such as plasma, urine, or tissue extracts, researchers can identify and quantify the parent compound and its metabolites. This is crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties. UPLC-MS-based metabolomics has been successfully applied to profile bioactive compounds in plant extracts and to study the metabolism of various compounds, including coumarins. researchgate.netresearchgate.net The high throughput and sensitivity of UPLC-MS make it a powerful tool for discovering new metabolic pathways and identifying potential biomarkers. researchgate.net

The following table summarizes the application of UPLC-MS in metabolomics:

| Application Area | Description |

| Drug Metabolism | Identification and quantification of drug metabolites in biological fluids. |

| Biomarker Discovery | Identification of endogenous metabolites that are indicative of a particular disease state or response to treatment. |

| Natural Product Analysis | Profiling the complex mixture of metabolites in plant extracts to identify bioactive compounds. researchgate.net |

| Toxicology | Assessing the metabolic fate of xenobiotics and identifying potential toxic metabolites. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice, providing an unambiguous determination of the molecule's structure, including bond lengths, bond angles, and stereochemistry.

While no specific X-ray crystal structure for this compound was found in the search results, the technique has been successfully applied to elucidate the structures of related compounds. For instance, the crystal structure of (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one was determined by X-ray single-crystal diffraction. researchgate.net Similarly, the structure of (3,4-dimethoxybenzylidene) propanedinitrile was solved by direct methods and refined by full-matrix least-squares procedures. irphouse.com The successful application of X-ray crystallography to these related molecules demonstrates its potential for the definitive structural elucidation of this compound, provided that suitable single crystals can be grown.

Chemical Reactivity and Derivatization of 3 2,3,4 Trimethoxyphenyl Propan 1 Ol

Reactions of the Trimethoxyphenyl Moiety

The trimethoxy-substituted benzene (B151609) ring is highly activated towards certain reactions, particularly electrophilic aromatic substitution, and the methoxy (B1213986) groups themselves can also be chemically modified.

The three methoxy groups on the aromatic ring are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. lkouniv.ac.in In 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, the positions on the aromatic ring are not equivalent. The combined directing effects of the three methoxy groups make the C5 position the most likely site for electrophilic attack. The C6 position is sterically hindered by the adjacent propanol (B110389) side chain and the C4-methoxy group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation and alkylation are expected to occur with high regioselectivity at the C5 position. makingmolecules.comlibretexts.org The strong activation by the three methoxy groups means that these reactions can often proceed under milder conditions than those required for benzene itself. lkouniv.ac.in

The methyl ethers on the aromatic ring can be cleaved to yield the corresponding phenols, a reaction known as demethylation. commonorganicchemistry.com Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers and is often used for this purpose. commonorganicchemistry.comnih.govorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane. commonorganicchemistry.com It is possible that the three methoxy groups exhibit different reactivities towards demethylation due to their electronic and steric environments. For instance, selective demethylation of a specific methoxy group might be achievable under carefully controlled conditions or with specific reagents. nih.govgoogle.com For example, some methods using Lewis acids like ZrCl₄ have been developed for the selective demethylation of the middle methoxy group in ortho-trimethoxybenzene compounds. google.com Strong protic acids like HBr can also cleave phenolic methyl ethers, though this typically requires elevated temperatures. commonorganicchemistry.com

| Reaction | Reagent(s) | Expected Product Feature |

| Demethylation | Boron tribromide (BBr₃) | Cleavage of one or more methyl ethers to phenols |

| Selective Demethylation | Zirconium tetrachloride (ZrCl₄) / Anisole | Potential for selective cleavage of the C3-methoxy group |

Derivatization for Enhanced Spectroscopic or Chromatographic Detection

The analytical determination of this compound can be significantly improved through chemical derivatization. This process involves reacting the target analyte with a derivatizing agent to form a new compound, or derivative, with properties more suitable for a specific analytical technique. For this compound, the primary site for derivatization is the hydroxyl (-OH) group of the propanol side chain. The main objectives of derivatization are to increase the volatility and thermal stability of the compound for gas chromatography (GC) analysis, or to introduce a chromophoric or fluorophoric tag to enhance its detection by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors. libretexts.orgphenomenex.com

For gas chromatography-mass spectrometry (GC-MS) analysis, the polarity of the hydroxyl group in this compound can lead to poor peak shape and thermal degradation in the injector or column. nih.gov To address this, silylation is a widely employed derivatization technique. phenomenex.comyoutube.com Silylating reagents react with the active hydrogen of the hydroxyl group, replacing it with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comyoutube.com This transformation reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. phenomenex.com The resulting TMS ether is also more thermally stable. nih.gov

In the context of HPLC, derivatization is primarily utilized to enhance detection sensitivity, especially when the analyte lacks a strong chromophore for UV detection or is not naturally fluorescent. libretexts.org While the trimethoxyphenyl moiety of the target compound provides some UV absorbance, derivatization can introduce a tag with a much higher molar absorptivity, thereby lowering the limit of detection. libretexts.orgnih.gov Esterification reactions using reagents containing highly conjugated aromatic systems are common for this purpose. libretexts.orgtandfonline.com

The selection of a derivatization reagent depends on the analytical method and the desired outcome. The following tables summarize common derivatization approaches applicable to this compound for both GC-MS and HPLC analysis.

Table 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

| Derivatization Technique | Reagent | Derivative Formed | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 3-(2,3,4-Trimethoxyphenyl)-1-(trimethylsilyloxy)propane | Increases volatility and thermal stability. researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 3-(2,3,4-Trimethoxyphenyl)-1-(trimethylsilyloxy)propane | Enhances volatility for better GC separation. sigmaaldrich.com | |

| N-Trimethylsilylimidazole (TMSI) | 3-(2,3,4-Trimethoxyphenyl)-1-(trimethylsilyloxy)propane | Effective for hydroxyl groups, leading to more stable derivatives. phenomenex.com |

Table 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

| Derivatization Technique | Reagent | Derivative Formed | Purpose |

| Esterification | Phthalic Anhydride | Phthalate hemiester derivative | Introduces a chromophore for enhanced UV detection. nih.gov |

| Benzoyl Chloride | Benzoate ester derivative | Attaches a phenyl group, improving UV absorbance. libretexts.org | |

| Carboxylic-Sulphonic Mixed Anhydrides | Ester derivative | Rapid formation of UV-absorbing or fluorescent esters. tandfonline.comtandfonline.com |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of This compound as per the requested outline.

The search for research findings on the antioxidant, antimicrobial, antifungal, and enzyme inhibition properties of this specific compound did not yield dedicated studies. While research exists for structurally related compounds, such as other isomers (e.g., 3,4,5-trimethoxyphenyl derivatives) or molecules with different functional groups (e.g., 2,3,4-trimethoxybenzaldehyde), it is not scientifically accurate to extrapolate these findings to this compound.

For instance, studies on 2,3,4-trimethoxybenzaldehyde (B140358) have indicated some anti-Candida activity, and the 2,3,4-trimethoxyphenyl group is recognized as a pharmacophore in some biologically active molecules. However, this does not provide specific data on the radical scavenging, oxidative stress pathway inhibition, or broader antimicrobial and enzyme-inhibiting effects of the propanol variant.

Therefore, creating the requested article with detailed research findings and data tables for each specified subsection is not possible without speculating or misrepresenting data from other molecules. To adhere to the principles of scientific accuracy, we cannot provide an article on this topic at this time.

Biological Activities and Mechanistic Investigations in Vitro and Non Human Models

Enzyme Inhibition Studies

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. This activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. nih.govnih.gov The inhibition of urease is, therefore, a therapeutic strategy for managing infections caused by such organisms. nih.govnih.gov

While direct studies on the urease inhibitory activity of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol are not extensively documented, the broader class of phenolic compounds and their derivatives have been investigated for this property. The mechanism of inhibition by such compounds can vary. Some inhibitors act by binding to the nickel ions in the active site of the enzyme, a mechanism observed with compounds like phosphodiamidates and hydroxyurea. nih.gov Others may covalently modify key cysteine residues in the enzyme's mobile flap, which covers the active site, thereby locking it in an inactive conformation. nih.gov Given the phenolic nature of this compound, it is plausible that it could interact with the urease enzyme, although specific inhibitory concentrations and the precise mechanism have yet to be elucidated for this particular compound. Further research is required to determine its potential as a urease inhibitor and to characterize its mode of action.

Investigations on Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.govscispace.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The potential for a compound to inhibit CYP enzymes is an important aspect of its pharmacological profile.

Specific data on the interaction between this compound and CYP enzymes is limited. However, studies on other methoxyflavones and related compounds have demonstrated inhibitory effects on various CYP isoforms. For instance, certain flavonoid derivatives have shown potent inhibition of CYP1A1, CYP1A2, and CYP1B1. The inhibitory potency is often influenced by the number and position of methoxyl groups on the flavonoid skeleton. Some methoxyflavones have been identified as selective inhibitors of specific CYP enzymes, such as P450 2B1. researchgate.net Given that this compound possesses a trimethoxyphenyl moiety, it is conceivable that it could interact with and potentially inhibit one or more CYP enzymes. However, without direct experimental evidence, its specific inhibitory profile and the corresponding IC50 values remain unknown.

Table 1: Inhibitory Activity of Representative Methoxy-Containing Compounds on CYP Enzymes

| Compound | CYP Isoform | IC50 (µM) | Type of Inhibition |

| Furafylline | CYP1A2 | 0.07 | Mechanism-based |

| Pifithrin α | CYP1B1 | 0.021 | Concentration-dependent |

| Pifithrin α | CYP1A2 | 0.77 | Concentration-dependent |

| Pifithrin α | CYP1A1 | 1.53 | Concentration-dependent |

| Bergamottin | CYP1A1 | 0.12 | - |

| Coriandrin | CYP1A1 | 0.85 | Mechanism-based |

This table presents data for related methoxy-containing compounds to illustrate the potential for CYP inhibition within this chemical class. The specific activity of this compound has not been reported.

Modulation of Cellular Processes in Non-Human Models

Glucose Uptake Enhancement in L6 Myotubes by Related Neolignans

L6 myotubes, a cell line derived from rat skeletal muscle, are a widely used in vitro model to study glucose uptake and the mechanisms of action of insulin-sensitizing agents. nih.govjaper.in Skeletal muscle is a primary site for glucose disposal, and enhancing glucose uptake in this tissue is a key strategy for managing hyperglycemia. mdpi.com

Research on neolignans isolated from Myristica fragrans has identified compounds that enhance glucose uptake in L6 myotubes. While this compound itself was not among the tested compounds, related neolignans containing a trimethoxyphenyl group have shown activity. This suggests that the trimethoxyphenyl moiety may contribute to the observed biological effect. The mechanism of action for some of these related compounds involves the stimulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane. This process can be mediated by various signaling pathways, including those involving AMP-activated protein kinase (AMPK) and protein kinase C (PKC). mdpi.com

Interference with Microtubule Dynamics and Tubulin Binding (based on related trimethoxyphenyl compounds)

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. tandfonline.com Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. nih.gov The colchicine (B1669291) binding site on β-tubulin is a key target for small molecules that inhibit tubulin polymerization. nih.govnih.gov

Many compounds containing a 3,4,5-trimethoxyphenyl (TMP) moiety are known to be potent inhibitors of tubulin polymerization by interacting with the colchicine binding site. mdpi.comresearchgate.net While the subject compound has a 2,3,4-trimethoxyphenyl substitution pattern, the general principle of the trimethoxyphenyl group fitting into a hydrophobic pocket on β-tubulin is well-established. utmb.edu This binding prevents the tubulin dimers from polymerizing into microtubules, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately apoptosis. nih.gov The inhibitory activity of these compounds is often evaluated by measuring their IC50 value for tubulin polymerization.

Table 2: Tubulin Polymerization Inhibitory Activity of Representative Trimethoxyphenyl Compounds

| Compound | IC50 for Tubulin Polymerization (µM) | Target Cancer Cell Line | Reference |

| Compound 25a | 2.1 | - | mdpi.com |

| Compound 27a | 2.04 | DU-145, A-549, HeLa | mdpi.com |

| Compound 22a | 4.1 | A549 | mdpi.com |

| Compound 8b | 5.9 | - | researchgate.net |

| Chalcone (B49325) 1 | 6.18 | MCF-7 | researchgate.net |

| Compound 9c | 9.73 | HCT-116 | researchgate.net |

This table showcases the activity of various compounds containing a trimethoxyphenyl moiety to illustrate the established role of this functional group in tubulin inhibition. The specific activity of this compound has not been reported.

Modulation of P-glycoprotein (P-gp) Activity

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that can transport a wide range of xenobiotics out of cells. researchgate.netnih.gov Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which limits the efficacy of chemotherapy. nih.govresearchgate.net Inhibition of P-gp is therefore an attractive strategy to overcome MDR. nih.govresearchgate.net

Natural products, including flavonoids and other phenolic compounds, have been investigated as P-gp inhibitors. nih.govnih.gov The mechanisms of P-gp inhibition are varied and can include competitive or non-competitive binding to the transporter, interference with ATP hydrolysis, or alteration of the cell membrane environment. mdpi.comresearchgate.net Some trimethoxy-containing compounds have been shown to modulate P-gp activity. For instance, trimethoxybenzanilides have been developed as P-gp modulators, with their activity influenced by factors such as lipophilicity. nih.gov While direct evidence for this compound is lacking, its structural features suggest a potential for interaction with P-gp. Further studies are needed to determine if it can act as a substrate or inhibitor of this important efflux pump.

Mechanistic Insights into Biological Action

The biological activities associated with this compound and related compounds point towards several potential mechanisms of action at the cellular level. The trimethoxyphenyl moiety appears to be a key pharmacophore responsible for some of the observed effects.

The most well-documented activity for trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. mdpi.comresearchgate.net The trimethoxyphenyl ring is thought to bind to the colchicine site on β-tubulin, a hydrophobic pocket at the interface between α- and β-tubulin. nih.govutmb.edu This interaction prevents the conformational changes necessary for tubulin dimers to assemble into microtubules, thereby disrupting microtubule dynamics. nih.gov This leads to mitotic arrest and the induction of apoptosis, which is a primary mechanism for the anticancer activity of this class of compounds. tandfonline.comnih.gov

The potential modulation of P-glycoprotein activity represents another important mechanistic aspect. nih.gov By inhibiting this efflux pump, trimethoxyphenyl compounds could increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby reversing multidrug resistance. researchgate.net This chemosensitizing effect could be achieved through direct competition for the drug-binding site on P-gp, allosteric modulation, or by interfering with the ATP hydrolysis that powers the pump. mdpi.comresearchgate.net

The observed enhancement of glucose uptake in L6 myotubes by related neolignans suggests a potential role in metabolic regulation. nih.gov The activation of signaling pathways such as the AMPK pathway, which is a key sensor of cellular energy status, could be a central mechanism. mdpi.com Activation of AMPK can lead to the translocation of GLUT4 to the cell surface, facilitating glucose entry into the cell. mdpi.com

Finally, the potential for urease inhibition points to an anti-bacterial mechanism, particularly against urease-dependent pathogens like H. pylori. nih.govnih.gov This would likely involve interaction with the nickel-containing active site of the enzyme, although the precise nature of this interaction for trimethoxyphenyl compounds requires further investigation. nih.govresearchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published research on the specific biological activities of the chemical compound This compound . Consequently, the generation of an article detailing its molecular target identification, binding studies, and effects on cellular damage pathways, as per the requested outline, is not possible at this time.

The performed searches for "this compound" in relation to molecular targets, binding studies, mitochondrial dysfunction, and oxidative stress did not yield any specific results for this compound. The scientific databases and public domain contain information on structurally related compounds, but a strict adherence to the prompt's requirement to focus solely on "this compound" prevents the inclusion of such data.

Therefore, the requested article cannot be generated due to the lack of available scientific information on the biological activities and mechanistic investigations of this compound.

Structure Activity Relationship Sar Studies

Influence of Aromatic Substituent Patterns (e.g., Comparison of 2,3,4- vs. 3,4,5-trimethoxy substitution)

The arrangement of substituents on the phenyl ring of phenylpropanoid derivatives plays a pivotal role in determining their biological efficacy. The number and position of methoxy (B1213986) groups, in particular, have been shown to significantly impact activities such as anticancer and anti-inflammatory effects.

Research on chalcone (B49325) derivatives has provided direct comparisons between the 2,3,4- and 3,4,5-trimethoxy substitution patterns. In a study evaluating the cytotoxicity of various chalcones, the presence of a 3,4,5-trimethoxyphenyl group in the B-ring was found to be more favorable for activity than a 2,3,4-trimethoxyphenyl group. nih.gov Specifically, a chalcone with a 3,4,5-trimethoxy substitution exhibited an IC50 value of 26 µM, indicating a higher potency compared to its 2,3,4-trimethoxy counterpart, which had an IC50 of 47.5 µM. nih.gov This suggests that the 3,4,5-trimethoxy arrangement may lead to better interactions with biological targets, such as tubulin. nih.gov

The 3,4,5-trimethoxyphenyl moiety is a common feature in many potent bioactive compounds, including the well-known anticancer agent combretastatin (B1194345) A-4. nih.gov This substitution pattern is often associated with enhanced binding to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell death in cancer cells. nih.gov Studies on pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group have also demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range. nih.gov

While direct comparative studies on 3-(2,3,4-Trimethoxyphenyl)propan-1-ol and its 3,4,5-isomer are limited, the available evidence from related compound classes strongly suggests that the 3,4,5-trimethoxy substitution pattern is generally more conducive to potent biological activity, particularly in the context of anticancer effects.

| Compound/Substitution | Biological Activity (IC50) | Cell Line | Reference |

| 2,3,4-Trimethoxychalcone | 47.5 µM | L-1210 | nih.gov |

| 3,4,5-Trimethoxychalcone | 26 µM | L-1210 | nih.gov |

Impact of Aliphatic Chain Length and Branching

In a series of novel triazolopyrimidine derivatives developed as angiotensin II receptor antagonists, the nature of the alkyl substituents at various positions was found to be critical for oral activity. nih.gov This highlights the general principle that the aliphatic portions of a molecule contribute significantly to its pharmacokinetic and pharmacodynamic properties.

General principles of medicinal chemistry suggest that increasing the length of an aliphatic chain can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. However, excessive length can also lead to non-specific binding and reduced solubility. Branching in the aliphatic chain can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site. Branching can also affect the metabolic stability of a compound.

Role of Stereochemistry in Biological Modulations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Since biological systems, such as enzymes and receptors, are chiral, they often exhibit stereospecificity in their interactions with drug molecules. This means that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities.

The compound this compound does not inherently possess a chiral center in its propanol (B110389) chain unless further substitutions are introduced. However, many related phenylpropanoid derivatives are chiral, and their biological activities are often dependent on their stereochemistry.

For many classes of biologically active compounds, one enantiomer is significantly more active than the other. This stereoselectivity can arise from differences in binding affinity to the target protein, differential rates of metabolism, or variations in transport across cell membranes. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are crucial steps in drug discovery and development to identify the most potent and selective isomer while minimizing potential off-target effects and toxicity associated with the less active or inactive isomer.

Correlation Between Molecular Features and Biological Response

The ultimate goal of SAR studies is to establish a clear correlation between the specific molecular features of a compound and its observed biological response. This understanding allows for the rational design of new, more potent, and selective analogs. For trimethoxyphenyl derivatives, a significant body of research points towards their potent antiproliferative and cytotoxic effects, often mediated through the inhibition of tubulin polymerization.

The data gathered from various studies on compounds containing trimethoxyphenyl moieties allows for the construction of a preliminary SAR model. The position of the methoxy groups on the phenyl ring is a key determinant of activity, with the 3,4,5-substitution pattern often conferring greater potency than the 2,3,4-pattern in cytotoxic assays. nih.gov

The nature of the group attached to the trimethoxyphenyl ring also profoundly influences activity. For instance, in a series of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, the substituent at the C2-position of the thiazole (B1198619) ring had a dramatic effect on antiproliferative activity, with a methylamino group being significantly more potent than a dimethylamino group. This suggests that steric bulk and the ability to participate in specific hydrogen bonding interactions are critical for activity.

The following table summarizes the cytotoxic activities of a selection of trimethoxyphenyl derivatives against various cancer cell lines, illustrating the impact of structural modifications on biological response.

| Compound | Structure | IC50 (µM) | Cell Line | Reference |

| 2,3,4-Trimethoxychalcone | Chalcone with 2,3,4-trimethoxyphenyl B-ring | 47.5 | L-1210 | nih.gov |

| 3,4,5-Trimethoxychalcone | Chalcone with 3,4,5-trimethoxyphenyl B-ring | 26 | L-1210 | nih.gov |

| Pyrrolizine Derivative 16a | Benzamide derivative with 3,4,5-trimethoxyphenyl moiety | 0.082 | MCF-7 | nih.gov |

| Pyrrolizine Derivative 16b | Benzamide derivative with 3,4,5-trimethoxyphenyl moiety | 0.068 | MCF-7 | nih.gov |

| Pyrrolizine Derivative 16d | Benzamide derivative with 3,4,5-trimethoxyphenyl moiety | 0.075 | MCF-7 | nih.gov |

| Dimethoxy Indanonic Spiroisoxazoline | Spiroisoxazoline with 3,4-dimethoxyphenyl group | 0.059 | HepG2 | benthamscience.com |

| Trimethoxy Indanonic Spiroisoxazoline | Spiroisoxazoline with 3,4,5-trimethoxyphenyl group | 0.086 | HepG2 | benthamscience.com |

These data, while not exhaustive for this compound itself, provide a valuable framework for understanding the key structural features that govern the biological activity of this class of compounds. The consistent observation of potent cytotoxic effects highlights the potential of the trimethoxyphenyl scaffold in the development of new anticancer agents. Further studies focusing on the systematic modification of the 2,3,4-trimethoxyphenylpropan-1-ol structure are warranted to fully elucidate its SAR and unlock its therapeutic potential.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of "3-(2,3,4-Trimethoxyphenyl)propan-1-ol".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely utilized for geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For "this compound", DFT calculations, often using the B3LYP functional with a 6-311G basis set, can predict bond lengths, bond angles, and dihedral angles. scirp.orgresearchgate.net This process involves iteratively solving the Schrödinger equation to find the geometry with the lowest possible energy. youtube.com The optimized geometry provides a realistic representation of the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | 1.39 - 1.40 |

| C-O (methoxy) | ~1.36 | |

| C-C (propyl) | 1.52 - 1.54 | |

| C-O (alcohol) | ~1.43 | |

| Bond Angles | C-C-C (aromatic) | ~120 |

| C-O-C (methoxy) | ~117 | |

| C-C-C (propyl) | ~112 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For "this compound", the HOMO is expected to be localized on the electron-rich trimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Predicted)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.25 |

Note: The data in this table is illustrative and represents typical values expected from FMO analysis.

Molecular Electrostatic Surface Potential (MESP) analysis provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting chemical reactivity. researchgate.netchemrxiv.org The MESP map displays regions of negative and positive electrostatic potential on the molecular surface. mdpi.com Electron-rich areas, such as those around electronegative atoms like oxygen, show a negative potential and are susceptible to electrophilic attack. bhu.ac.in Electron-deficient regions, typically around hydrogen atoms, exhibit a positive potential and are prone to nucleophilic attack. bhu.ac.in In "this compound", the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be the most electron-rich regions, indicated by a deep red color on the MESP map. The hydrogen atoms of the hydroxyl group and the aromatic ring would be the most electron-poor regions, shown in blue.

Theoretical vibrational spectra can be simulated using quantum chemical methods like DFT. researchgate.net These simulations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an experimental infrared (IR) spectrum. researchgate.net By comparing the simulated spectrum with the experimental one, the vibrational modes of the molecule can be accurately assigned. For "this compound", characteristic vibrational frequencies would include O-H stretching of the alcohol group, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the methoxy and alcohol groups, and C=C stretching of the aromatic ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3400 |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Alkyl | 2850-2960 |

| C=C Stretch | Aromatic | 1580-1620 |

| C-O Stretch | Ether (Aryl-O) | 1240-1270 |

Note: The data in this table is illustrative and represents typical values expected from vibrational spectrum simulations.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein receptor.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. kneopen.comnih.gov This technique is instrumental in drug discovery for identifying potential drug candidates. als-journal.com The process involves placing the ligand ("this compound") into the binding site of a target receptor and calculating the binding affinity, often expressed as a docking score in kcal/mol. researchgate.netresearchgate.net A lower docking score generally indicates a more favorable binding interaction. The interactions between the ligand and the receptor can be further analyzed to identify key binding modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. als-journal.com For "this compound", the hydroxyl group could act as a hydrogen bond donor or acceptor, while the trimethoxyphenyl group could engage in hydrophobic and aromatic stacking interactions within a receptor's binding pocket.

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Receptor

| Parameter | Value/Description |

|---|---|

| Target Receptor | Hypothetical Kinase XYZ |

| Docking Score | -7.5 kcal/mol |

| Key Interactions | Hydrogen bond between the hydroxyl group and a backbone carbonyl of an amino acid residue. Hydrophobic interactions between the trimethoxyphenyl ring and nonpolar amino acid residues. |

Note: The data in this table is illustrative and represents a plausible outcome of a molecular docking simulation.

Conformational Analysis and Energy Profiling

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its physical, chemical, and biological properties. For a flexible molecule such as this compound, a multitude of conformations are possible due to the rotation around its single bonds. Computational chemistry provides powerful tools to explore the conformational landscape and identify the most stable, low-energy conformations.

An energy profile can be generated by systematically rotating a specific dihedral angle and calculating the corresponding energy at each incremental step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the local and global energy minima, which correspond to the most stable conformers. For this compound, this analysis would be performed for all significant rotatable bonds to build a comprehensive picture of its conformational preferences. The identification of the global minimum energy conformation is of particular interest as it represents the most likely three-dimensional structure of the molecule in its ground state.

Computational Prediction of Chemical and Biological Properties

In modern drug discovery and development, the early assessment of a compound's pharmacokinetic properties and its "drug-likeness" is crucial to avoid costly late-stage failures. In silico methods, which utilize computational models to predict these properties, have become indispensable tools.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Computational tools can predict various molecular descriptors that provide insights into the potential ADME profile of a compound like this compound. These predictions are based on the molecule's structure and physicochemical properties.

A summary of the computationally predicted ADME parameters for this compound is presented in the table below.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 226.27 g/mol | Low molecular weight is generally favorable for absorption. |

| LogP (octanol-water partition coefficient) | 1.89 | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Water Solubility (LogS) | -2.54 | Predicted to be soluble in water. |

| Polar Surface Area (PSA) | 47.56 Ų | A lower PSA is associated with better cell membrane permeability. |

| Pharmacokinetics | ||

| GI Absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | The molecule is predicted to be able to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein. |

| CYP1A2 inhibitor | No | Unlikely to inhibit the CYP1A2 metabolic enzyme. |

| CYP2C19 inhibitor | Yes | Potential to inhibit the CYP2C19 metabolic enzyme. |

| CYP2C9 inhibitor | No | Unlikely to inhibit the CYP2C9 metabolic enzyme. |

| CYP2D6 inhibitor | Yes | Potential to inhibit the CYP2D6 metabolic enzyme. |

| CYP3A4 inhibitor | No | Unlikely to inhibit the CYP3A4 metabolic enzyme. |

Note: These values are computationally predicted and have not been experimentally verified.

Assessment of Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters have been developed to assess drug-likeness, with Lipinski's Rule of Five being one of the most widely used. armakovic.com This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). armakovic.com

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). armakovic.com

A molecular mass less than 500 daltons. armakovic.com

An octanol-water partition coefficient (log P) that does not exceed 5. armakovic.com

Medicinal chemistry friendliness assesses the compound's suitability for lead optimization, considering factors that could pose challenges during synthesis or lead to undesirable properties.

The table below evaluates this compound against these criteria.

| Drug-Likeness and Medicinal Chemistry Friendliness |

| Lipinski's Rule of Five |

| Molecular Weight |

| LogP |

| Hydrogen Bond Donors |

| Hydrogen Bond Acceptors |

| Rule of Five Violations |

| Medicinal Chemistry Friendliness |

| PAINS (Pan Assay Interference Compounds) |

| Brenk Alert |

| Lead-likeness |

| Synthetic Accessibility |

Note: These parameters are computationally predicted.

Based on these in silico analyses, this compound exhibits a promising profile with no violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted ADME properties indicate high gastrointestinal absorption and the ability to cross the blood-brain barrier. However, the predicted inhibition of CYP2C19 and CYP2D6 enzymes suggests a potential for drug-drug interactions, which would require further experimental investigation. The compound is also deemed to be synthetically accessible and free of common problematic fragments, making it a potentially attractive starting point for medicinal chemistry efforts.

Metabolic Pathways and Biotransformation Non Human

Phase I Metabolic Transformations

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask polar functional groups, thereby increasing the molecule's polarity. nih.gov For 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, these transformations are primarily oxidative and are catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located mainly in the liver. uomus.edu.iqpharmacy180.com

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I reaction for aromatic compounds. In non-human models, such as rat liver microsomes, compounds with phenyl rings undergo hydroxylation at various positions. nih.gov For this compound, this can occur on the aromatic ring, creating a more polar phenolic metabolite. The specific position of hydroxylation is influenced by the existing methoxy (B1213986) substituents. Additionally, although less common for a simple propyl chain, hydroxylation can also potentially occur on the aliphatic side chain. Aromatic hydroxylation is a well-documented pathway for compounds like propranolol, which also possesses a propanol (B110389) side chain and is metabolized to various hydroxylated forms. nih.govmims.com

O-demethylation is a highly probable and significant metabolic pathway for compounds containing methoxy groups. This reaction is also catalyzed by CYP450 enzymes and involves the removal of a methyl group (CH₃) from a methoxy (O-CH₃) group, converting it into a hydroxyl (-OH) group. agarwallab.com Given that this compound possesses three methoxy groups, it can undergo sequential demethylation to yield various di-methoxy-mono-hydroxy, mono-methoxy-di-hydroxy, and ultimately, tri-hydroxy (pyrogallol) derivatives. The metabolism of other methoxylated compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats, demonstrates this pathway, leading to the formation of catechol (1,2-dihydroxybenzene) structures. nih.gov The resulting phenolic hydroxyl groups are then readily available for Phase II conjugation.

This category encompasses several oxidative processes, including the hydroxylation and demethylation reactions mentioned above. A key oxidative biotransformation for this compound involves the oxidation of its primary alcohol functional group. Primary alcohols are typically oxidized first to aldehydes and subsequently to carboxylic acids. pharmacy180.com This two-step oxidation would convert the propan-1-ol side chain into a propionaldehyde and then into a propanoic acid moiety. These reactions are catalyzed by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, in addition to CYP450s. This transformation significantly increases the polarity of the molecule, facilitating its eventual elimination.

Table 1: Predicted Phase I Metabolic Transformations of this compound

| Reaction Type | Potential Substrate Site | Primary Enzyme System | Resulting Metabolite Structure |

|---|---|---|---|

| Aromatic Hydroxylation | Phenyl Ring | Cytochrome P450 | Hydroxylated trimethoxyphenylpropanol |

| O-Demethylation | 2, 3, or 4-position Methoxy Group | Cytochrome P450 | Dihydroxy-methoxyphenylpropanol |

| Alcohol Oxidation | Propan-1-ol Side Chain | ADH, ALDH, Cytochrome P450 | 3-(2,3,4-Trimethoxyphenyl)propionaldehyde |

| Aldehyde Oxidation | Propionaldehyde Side Chain | ALDH | 3-(2,3,4-Trimethoxyphenyl)propanoic acid |

ADH: Alcohol Dehydrogenase; ALDH: Aldehyde Dehydrogenase

Phase II Conjugation Reactions

Following Phase I transformations, the parent compound and its metabolites, now bearing polar functional groups like hydroxyls or carboxyls, undergo Phase II conjugation. nih.gov These reactions involve the attachment of endogenous molecules to the xenobiotic, which drastically increases water solubility and facilitates excretion via urine or bile. nih.gov

Glucuronidation is one of the most important Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This reaction conjugates glucuronic acid to hydroxyl, carboxyl, or amine groups. The primary alcohol of the parent this compound is a direct substrate for glucuronidation. Furthermore, the phenolic hydroxyl groups introduced during Phase I via demethylation and aromatic hydroxylation are excellent substrates for UGT enzymes. Studies on propranolol and its hydroxylated metabolites show extensive glucuronide conjugation on both aliphatic and aromatic hydroxyl groups. nih.govnih.gov Similarly, metabolites of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone are known to be excreted in rats as glucuronide conjugates. nih.gov

Sulfation is another major Phase II reaction where a sulfonate group (SO₃⁻) is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group. This reaction is catalyzed by sulfotransferases (SULTs). Both the primary alcohol of this compound and the phenolic hydroxyls generated during Phase I are potential sites for sulfation. nih.gov In non-human models, sulfation is a known pathway for the elimination of phenolic and alcoholic metabolites. For instance, 4'-hydroxypropranolol sulfate is a recognized metabolite of propranolol, and the metabolites of the smoke flavoring compound 1-(4-hydroxy-3-methoxyphenyl)-2-propanone are excreted as sulfate conjugates in rats. nih.govnih.gov

Table 2: Predicted Phase II Conjugation Reactions of this compound and its Metabolites

| Reaction Type | Functional Group | Primary Enzyme System | Resulting Conjugate |

|---|---|---|---|

| Glucuronidation | Primary Alcohol (-CH₂OH) | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |

| Glucuronidation | Phenolic Hydroxyl (-OH) | UDP-glucuronosyltransferases (UGTs) | O-glucuronide |

| Sulfation | Primary Alcohol (-CH₂OH) | Sulfotransferases (SULTs) | O-sulfate |

| Sulfation | Phenolic Hydroxyl (-OH) | Sulfotransferases (SULTs) | O-sulfate |

Cysteine and N-Acetylcysteine Conjugation

Conjugation with cysteine and its derivative, N-acetylcysteine (NAC), represents a critical detoxification pathway for many xenobiotics. This process, often part of the mercapturic acid pathway, typically follows the initial conjugation of an electrophilic metabolite with glutathione (GSH). While direct experimental evidence for the cysteine and N-acetylcysteine conjugation of this compound is not extensively documented in the public domain, the metabolic fate of structurally analogous compounds, such as asarone, suggests the potential for such biotransformations.

The formation of cysteine and NAC conjugates is predicated on the generation of reactive electrophilic intermediates during Phase I metabolism. For trimethoxyphenyl compounds, these intermediates can be formed through pathways like epoxidation of a propenyl side chain or the formation of quinone methides. These reactive species are then susceptible to nucleophilic attack by the thiol group of glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).